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Abstract

Centrosomal protein 164 (Cepl164) is a critical regulator of cellular processes, primarily known
for its indispensable roles in primary cilium formation and the DNA damage response (DDR).[1]
[2] Localized to the distal appendages of the mother centriole, Cepl64 acts as a molecular
scaffold, orchestrating the recruitment of key proteins to initiate ciliogenesis and signaling
cascades.[1][3][4] The functional plasticity of Cep164 is intricately controlled by a series of
post-translational modifications (PTMs), with phosphorylation being the most extensively
studied. These modifications dictate its interactions, localization, and activity, thereby
influencing cell cycle progression, genome stability, and sensory functions. This technical guide
provides a comprehensive overview of the known PTMs of Cepl64, focusing on the kinases
involved, the functional consequences, and the experimental methodologies used for their
characterization.

Phosphorylation of Cep164

Phosphorylation is the principal PTM regulating Cep164 function. It is a dynamic process, with
different kinases targeting Cep164 in response to specific cellular cues, such as DNA damage,
cell cycle progression, and the initiation of ciliogenesis.

Role in the DNA Damage Response (DDR)

In response to genotoxic stress, such as ultraviolet (UV) and ionizing radiation (IR), Cepl164 is
phosphorylated by the master kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and
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Rad3-related).[5][6] This modification is a key event in the DNA damage-activated signaling
cascade.

o Key Kinases and Sites: ATM and ATR phosphorylate Cep164 on serine 186 (Serl186) both in
vitro and in vivo.[5] This phosphorylation event is dependent on the presence of the mediator
protein MDCL1.[5]

o Functional Consequences: Phosphorylated Cepl64 is essential for the proper activation of
downstream DDR effectors. Its knockdown significantly impairs the DNA damage-induced
phosphorylation of H2AX, MDC1, CHK2, RPA, and CHKL1.[5] This highlights Cep164's role
as a crucial mediator protein required for establishing the G2/M DNA damage checkpoint
and maintaining genomic stability.[5][6]
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Fig 1. Cep164 phosphorylation in the DNA damage response.

Role in Ciliogenesis
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Cepl64 is a cornerstone of primary cilium assembly, providing the molecular link between the
mother centriole and the machinery for ciliary membrane biogenesis.[7][8] This function is
tightly regulated by phosphorylation, primarily involving Tau tubulin kinase 2 (TTBK2).

o Key Kinases and Sites: TTBK2 forms a complex with Cep164 and phosphorylates it at
multiple, yet to be fully mapped, sites.[9] The interaction is crucial for ciliogenesis and
depends on the N-terminal WW domain of Cep164 binding to a proline-rich region in TTBK2.
[91[10]

e Functional Consequences: The primary role of Cepl164 in this context is to recruit active
TTBK2 to the distal appendages of the mother centriole.[9][11] Once recruited, TTBK2
phosphorylates substrates like CEP83 and MPP9, which leads to the removal of the ciliary
inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins, thereby initiating
axoneme extension.[9][10][12][13] TTBK2-mediated phosphorylation of Cep164 may also
inhibit its interaction with Dishevelled-3, another regulator of ciliogenesis.[2]
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Fig 2. Role of the Cep164-TTBK2 complex in ciliogenesis.

Role in Cell Cycle Progression
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Cepl64 levels and localization at the centrosome are cell cycle-dependent.[8][14] During the
G2/M transition, Cepl164 is removed from the mother centriole to allow for proper mitotic
progression, a process regulated by mitotic kinases.

o Key Kinases and Sites: Polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (Nek2) are
implicated in the mitotic regulation of Cep164.[15][16][17] Inhibition of PIk1 or knockout of
Nek2 prevents the timely removal of Cep164 from the mitotic centrosome.[15][16] While
direct phosphorylation sites for these kinases on Cep164 are not fully mapped, their activity
is required for the displacement of distal appendage proteins, including Cep164, at the onset
of mitosis.[17]

e Functional Consequences: The removal of Cep164 and other distal appendage components
is necessary for the disassembly of the primary cilium before mitotic entry and for proper
spindle formation.[15][17] Persistent localization of Cep164 during mitosis can lead to
defects in cell division.

Other Post-Translational Modifications

While phosphorylation is the most well-documented PTM of Cep164, other modifications like
ubiquitination and SUMOylation are known to regulate centrosomal proteins and ciliogenesis.
However, direct evidence for the ubiquitination or SUMOylation of Cep164 is currently limited in
the scientific literature. Given the extensive crosstalk between PTMs, it is plausible that these
modifications play a role in fine-tuning Cep164 function, representing an important area for
future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to Cep164 post-
translational modifications and their functional impact.

Table 1: Summary of Cep164 Phosphorylation Events
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. Identified Cellular Functional
Kinase(s) . Reference(s)
Site(s) Context Outcome
Activation of
G2/M
checkpoint;
. DNA Damage
ATM | ATR Serine 186 enables [5]
Response )
phosphorylati
on of H2AX,
CHK1, etc.

Recruits TTBK2
to mother
] centriole;
Multiple . ]
TTBK2 Ciliogenesis promotes CP110  [9][12][13]

(unmapped)
removal and IFT
protein

recruitment.

Promotes
] o removal of
Plk1 Undetermined Mitotic Entry [16]
Cepl64 from the

mother centriole.

| Nek2 | Undetermined | Mitotic Entry | Required for the release of Cep164 and other distal
appendage proteins from the mitotic centrosome. |[15][17] |

Table 2: Quantitative Effects of Cep164 Depletion/Modification
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Experimental
Condition

siRNA-mediated
depletion of
Cepl64

Quantitative
Observation

40-85% reduction
of centrosome-
associated Cepl164
signal

Functional
L. Reference(s)
Implication
Strong
suppression of
[7]

primary cilia
formation.

Knockdown of
Cepl64 in response
to IR (10 Gy)

Reduction of ATRIP
foci from 38.7%
(control) to 10.8%
(KD) at 4h post-IR.

Impaired recruitment
of DNA damage [5]

sensor proteins.

| Knockout of Nek2 | High levels of Cepl164 remain at the mother centriole during mitosis. |

Failure to displace distal appendages, leading to incomplete ciliary disassembly. |[15] |

Experimental Methodologies

Characterizing the PTMs of Cep164 requires a combination of molecular biology, biochemistry,

and cell biology techniques.

Immunoprecipitation (IP) and Western Blotting

This protocol describes a general method for analyzing the phosphorylation status of Cepl164.

e Cell Lysis: Culture cells (e.g., HEK293T, RPE-1) to 80-90% confluency. Lyse cells in a buffer
containing protease and phosphatase inhibitors (e.g., RIPA buffer).

e Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the

cleared lysate with an anti-Cep164 antibody overnight at 4°C.

o Complex Capture: Add fresh Protein A/G agarose beads to capture the antibody-protein

complexes.

e Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

o Elution & SDS-PAGE: Elute the protein complexes in SDS-PAGE sample buffer. Separate
proteins by size using SDS-PAGE. A mobility shift (retardation) in the Cepl164 band can be
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indicative of phosphorylation.[4][9]

o Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe with a
primary antibody against Cepl164 or a pan-phospho-serine/threonine antibody. Detect with
an appropriate HRP-conjugated secondary antibody and chemiluminescence.

Mass Spectrometry Workflow for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying and localizing PTMs.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://rupress.org/jcb/article/179/2/321/34786/Cep164-a-novel-centriole-appendage-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry Workflow for PTM Analysis

1. Immunoprecipitation
of Cep164

Y

2. SDS-PAGE Separation
& In-Gel Digestion (e.g., Trypsin)

Y

3. Phosphopeptide Enrichment
(IMAC or TiO2)

\ 4
4. LC-MS/MS Analysis

\ 4

5. Database Search
& PTM Localization

Identification of

PTM Site & Sequence

Click to download full resolution via product page

Fig 3. Generalized workflow for identifying PTMs on Cepl64.
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Sample Preparation: Isolate Cepl164 via immunoprecipitation and separate it by SDS-PAGE.
Excise the corresponding band.

In-Gel Digestion: Reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

Phosphopeptide Enrichment: To enhance detection of low-stoichiometry phosphorylation,
enrich the peptide mixture for phosphopeptides using techniques like Immobilized Metal
Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[18]

LC-MS/MS Analysis: Analyze the enriched peptide mixture using liquid chromatography
coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the
mass-to-charge ratio of peptides (MS1 scan) and then fragments selected peptides to
determine their amino acid sequence (MS2 scan).[19][20]

Data Analysis: Use specialized software to search the acquired MS2 spectra against a
protein database to identify the peptide sequences. The mass shift corresponding to a
specific PTM (e.g., +79.966 Da for phosphate) is used to identify and localize the
modification on the peptide.[19]

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of Cepl164 and assess the impact
of PTMs on its distribution.

Cell Culture and Treatment: Grow cells (e.g., RPE-1, U20S) on coverslips. Apply treatments
as needed (e.g., serum starvation to induce cilia, DNA damaging agents, kinase inhibitors).

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde or ice-cold methanol.
Permeabilize with a detergent like Triton X-100.

Staining: Block non-specific binding with BSA or serum. Incubate with a primary antibody
against Cep164. Co-stain with markers for centrioles (e.g., y-tubulin, centrin) or cilia (e.qg.,
acetylated tubulin).

Detection: Incubate with fluorescently-labeled secondary antibodies.
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e Mounting and Imaging: Mount coverslips with a DAPI-containing medium to stain DNA.
Image using a confocal or super-resolution microscope to analyze the precise localization of
Cepl64 at one or both centrioles during different cell cycle stages.[1]

Conclusion and Future Directions

The post-translational modification of Cep164, particularly through phosphorylation, is a critical
regulatory mechanism that governs its diverse functions in ciliogenesis, DNA damage
response, and cell cycle control. Kinases such as ATM/ATR, TTBK2, Plk1, and Nek2 act as key
switches, modifying Cep164 to control its interactions and localization in a context-dependent
manner. While significant progress has been made in understanding Cep164 phosphorylation,
several areas warrant further investigation. The comprehensive mapping of all phosphorylation
sites and the elucidation of their specific roles remain a key objective. Furthermore, exploring
other potential PTMs, such as ubiquitination and SUMOylation, and understanding their
interplay with phosphorylation will provide a more complete picture of Cep164 regulation. For
drug development professionals, understanding these regulatory networks offers potential
therapeutic targets for ciliopathies and cancers characterized by genomic instability.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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